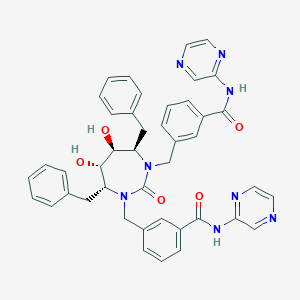![molecular formula C20H19F3O B067956 1-(4-异丁基苯基)-3-[4-(三氟甲基)苯基]丙-2-烯-1-酮 CAS No. 175205-28-4](/img/structure/B67956.png)
1-(4-异丁基苯基)-3-[4-(三氟甲基)苯基]丙-2-烯-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds involves base-catalyzed Claisen-Schmidt condensation reactions of appropriate aldehydes with substituted acetophenones. For example, compounds have been synthesized from 4-(propan-2-yl)benzaldehyde with substituted acetophenones, showcasing the versatility and effectiveness of this method in creating chalcone derivatives with varied substituents (Salian et al., 2018).
Molecular Structure Analysis
Molecular structure analysis through experimental and theoretical methods, such as density functional theory (DFT), reveals the bond angles, distances, and overall geometry of the synthesized compounds. The analysis often shows good correlation between calculated and experimental values, providing insights into the molecular conformation and stability of these compounds (Espinoza-Hicks et al., 2012).
Chemical Reactions and Properties
The reactivity and chemical behavior of these compounds can be explored through various reactions, including their potential as intermediates in synthesizing more complex molecules. Studies have detailed mechanisms and reactivities, such as the formation of substituted 1-trifluoromethyl and 1-perfluoroalkyl-3-(phenylamino)prop-2-en-1-one derivatives, highlighting the compounds' versatility in chemical synthesis (El Kharrat et al., 2014).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystal structure, can be assessed using various spectroscopic and X-ray diffraction techniques. These properties are crucial for determining the compound's suitability for further applications and studies (Najiya et al., 2014).
Chemical Properties Analysis
Chemical properties such as acidity, basicity, reactivity towards different chemical reagents, and stability under various conditions can be studied through experimental and theoretical methods. The electronic structure, including HOMO-LUMO analysis, provides insights into the compound's reactivity and potential chemical interactions (Mary et al., 2015).
科学研究应用
化学和合成应用
化合物1-(4-异丁基苯基)-3-[4-(三氟甲基)苯基]丙-2-烯-1-酮属于一类以其有趣的化学性质和合成效用而闻名的有机化合物。该领域的研究侧重于键裂解的机制和可以利用这类化合物独特性质的合成技术。
例如,对木质素模型化合物的酸解析研究揭示了β-O-4键裂解机制的见解,表明γ-羟甲基基团的重要性以及氢化物转移机制的存在。这些发现对于理解木质素的降解和开发新的生物基材料合成途径至关重要(T. Yokoyama, 2015)[https://consensus.app/papers/revisiting-mechanism-bond-cleavage-during-acidolysis-yokoyama/6144ef3073cb5a68ad2995ca6bc81bd5/?utm_source=chatgpt]。
另一项研究展示了金属阳离子交换的粘土催化剂在有机合成中的应用,突显了这类系统在促进各种反应中的多功能性,包括酚的烷基化和羰基-烯反应。这项研究强调了这些催化剂在复杂有机分子的高效合成中的潜力(Jun-ichi Tateiwa & S. Uemura, 1997)[https://consensus.app/papers/organic-synthesis-metal-cationexchanged-clay-catalyst-tateiwa/bc5cfee2860b55f69e90e64c51bffcfb/?utm_source=chatgpt]。
药理学和生物学研究
1-(4-异丁基苯基)-3-[4-(三氟甲基)苯基]丙-2-烯-1-酮及相关化合物还在药理学研究中找到应用,探索它们作为治疗剂的潜力。特别是三氟甲基基团因增强抗结核药物的药效动力学和药代动力学性质而备受关注,暗示了设计新的抗结核药物的途径(Sidharth Thomas, 1969)[https://consensus.app/papers/strategically-placed-trifluoromethyl-substituent-realm-thomas/aa556c6075f6553fb8d1e4fb27a58c0e/?utm_source=chatgpt]。
光亲和标记技术通常利用三氟甲基苯基化合物,在结构生物学中对于研究药物靶标相互作用和理解生物系统的组织结构至关重要。这些方法提供了关于潜在药物靶标和转运过程的见解,有助于制定新的治疗策略(E. Vodovozova, 2007)[https://consensus.app/papers/photoaffinity-labeling-application-biology-vodovozova/c8f84ce1c8635520b0685d2a54ffb35b/?utm_source=chatgpt]。
环境和生态毒理学研究
与1-(4-异丁基苯基)-3-[4-(三氟甲基)苯基]丙-2-烯-1-酮相关的化合物,如烷基酚及其衍生物,对于了解它们对生态系统和人类健康的影响至关重要。该领域的研究侧重于降解过程、在环境隔间中的积累以及潜在的内分泌干扰效应,为监管措施和污染控制策略提供了必要的数据(G. Ying, B. Williams, & R. Kookana, 2002)[https://consensus.app/papers/fate-alkylphenols-alkylphenol-review-ying/5bb4a6edfde05c948456b5419ed656fd/?utm_source=chatgpt]。
属性
IUPAC Name |
(E)-1-[4-(2-methylpropyl)phenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3O/c1-14(2)13-16-3-8-17(9-4-16)19(24)12-7-15-5-10-18(11-6-15)20(21,22)23/h3-12,14H,13H2,1-2H3/b12-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTTXOGDBHGOMM-KPKJPENVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

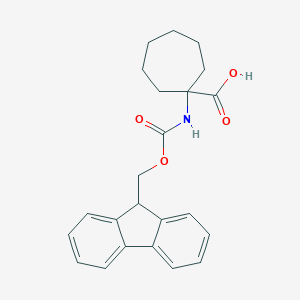

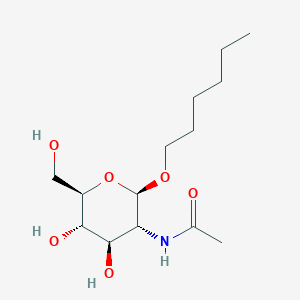
![2-[(1R,4R,5R)-4-methoxy-6-azabicyclo[3.1.0]hex-2-en-6-yl]ethanol](/img/structure/B67883.png)
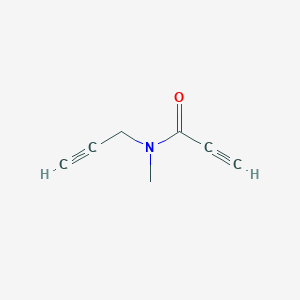


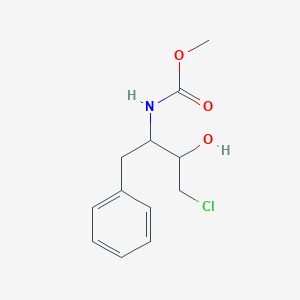
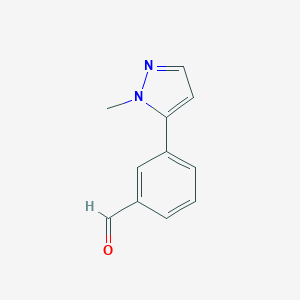


![Furo[2,3-b]pyridine-6-carboxamide](/img/structure/B67896.png)
